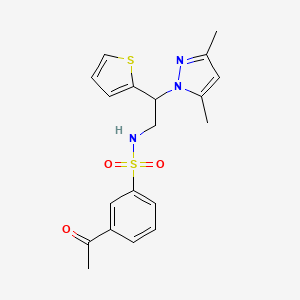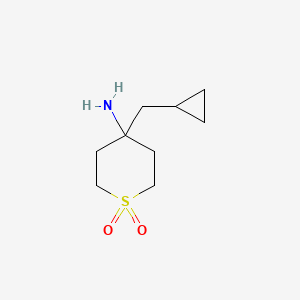![molecular formula C14H25BO2 B2984081 4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane CAS No. 2396589-60-7](/img/structure/B2984081.png)
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane, also known as TMB or TMB-DIOXO, is a boron-containing compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a useful tool in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Cyclic Ladder Polymers
4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane has been utilized in the synthesis of cyclic ladder polymers through the polycondensation process, demonstrating its potential in creating high-molecular-weight compounds under optimized conditions, showcasing its relevance in material science, particularly in the development of polymers with unique structural features (Kricheldorf et al., 2005).
Spirosilane Derivatives Synthesis
The compound serves as a key intermediate in the synthesis of novel spirosilane derivatives, a process characterized by the combination of hydroboration and organoboration reactions, highlighting its utility in organosilicon chemistry and its potential applications in developing new materials with silicon-containing spiro frameworks (Wrackmeyer et al., 2008).
Non-fullerene Electron Acceptor Development
In the field of organic electronics, particularly in the development of non-fullerene electron acceptors for bulk-heterojunction devices, this compound has been integrated into the synthesis of three-dimensional small molecule acceptors, demonstrating its contribution to advancing solar cell technology by enhancing the optoelectronic properties and device performance of organic photovoltaics (Kadam et al., 2018).
Antimalarial Activity Correlation
The compound's derivatives have been studied for their antimalarial activity, offering insights into the structural factors influencing the biological activity of tetraoxanes and their potential as antimalarial agents. This research underscores the significance of structural modifications, such as methyl substitution, in modulating the biological activity of spiro compounds (McCullough et al., 2000).
Mecanismo De Acción
Pharmacokinetics
Based on its molecular structure , we can infer that it may have certain physicochemical properties. For instance, its molecular formula is C15H25BO2, with an average mass of 248.169 Da and a monoisotopic mass of 248.194763 Da . These properties could potentially influence its absorption and distribution within the body, but further studies are needed to confirm this.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO2/c1-12(2)13(3,4)17-15(16-12)11-10-14(11)8-6-5-7-9-14/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVGDVDCUQCDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-N,4-dimethyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2983998.png)
![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)
![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)
![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)


![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)
